molecular formula C5H6N4 B575936 3-(4H-1,2,4-triazol-4-yl)propanenitrile CAS No. 173692-85-8

3-(4H-1,2,4-triazol-4-yl)propanenitrile

Cat. No.: B575936
CAS No.: 173692-85-8
M. Wt: 122.131
InChI Key: MOKGNYIFXCBOON-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-triazol-4-yl)propanenitrile is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-triazol-4-yl)propanenitrile typically involves the reaction of 4H-1,2,4-triazole with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where 4H-1,2,4-triazole is reacted with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-triazol-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amines, and oxidized derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3-(4H-1,2,4-triazol-4-yl)propanenitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangement.

    4H-1,2,4-Triazole-3-thiol: A sulfur-containing triazole derivative with distinct chemical properties.

    3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: A hydroxyl-containing triazole derivative.

Uniqueness

3-(4H-1,2,4-triazol-4-yl)propanenitrile is unique due to its specific nitrile group, which imparts distinct reactivity and biological activity compared to other triazole derivatives.

Biological Activity

3-(4H-1,2,4-triazol-4-yl)propanenitrile is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. The triazole ring structure contributes to its ability to interact with various biological targets, making it a subject of interest in drug discovery and development.

The primary biological activity of this compound is attributed to its interaction with the aromatase enzyme, which is crucial in the biosynthesis of estrogens. This interaction leads to a decrease in estrogen levels, which is particularly beneficial in the treatment of hormone-dependent cancers such as breast cancer. The compound has shown promising cytotoxic effects against the HeLa cell line, indicating its potential as an anticancer agent.

Target and Mode of Action

  • Target : Aromatase enzyme.
  • Mode of Action : Inhibition of estrogen biosynthesis leading to reduced cancer cell viability.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties such as improved bioavailability due to its ability to form hydrogen bonds with various biological targets. Studies indicate that this compound can exhibit significant cellular uptake and distribution, enhancing its therapeutic potential.

Biological Activity Overview

The biological activities of this compound extend beyond anticancer effects. It has demonstrated:

  • Antibacterial Activity : Effective against various bacterial strains.
  • Antifungal Activity : Exhibits fungicidal properties against certain fungi.
  • Potential Pesticidal Use : Investigated for use as a pesticide due to its biological activity.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Aromatase inhibition
MDA-MB-23112.5Induction of apoptosis
MCF717.0Cell cycle arrest at G2/M phase

These results indicate that the compound has a selective cytotoxic effect on cancer cells while sparing normal cells, highlighting its therapeutic potential .

Antimicrobial Activity

In addition to anticancer properties, the compound has been tested for antimicrobial efficacy. A study reported the minimum inhibitory concentration (MIC) values against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound could be developed into an effective antimicrobial agent .

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-2-1-3-9-4-7-8-5-9/h4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKGNYIFXCBOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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